molecular formula C17H19NO4S B2671142 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine

Cat. No.: B2671142
M. Wt: 333.4 g/mol
InChI Key: SQJDIRVYSVZUQW-UHFFFAOYSA-N
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Description

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine is a pyrrolidine derivative featuring a sulfonyl group attached to a 4-(2-methoxyphenoxy)phenyl substituent. Pyrrolidine-based compounds are widely studied for their applications in medicinal chemistry, catalysis, and agrochemicals due to their structural versatility and tunable electronic properties . The 2-methoxyphenoxy group in this compound introduces electron-donating effects, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-16-6-2-3-7-17(16)22-14-8-10-15(11-9-14)23(19,20)18-12-4-5-13-18/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDIRVYSVZUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound features a pyrrolidine core, which is known for its diverse pharmacological properties. Recent studies have highlighted its interactions with various biological targets, suggesting its utility in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight : 319.37 g/mol
  • Canonical SMILES : CCOC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2CCCN2
PropertyValue
Molecular FormulaC16_{16}H17_{17}N1_{1}O4_{4}S
Molecular Weight319.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that compounds with a pyrrolidine structure often exhibit:

  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects : Pyrrolidine compounds are also noted for their ability to reduce inflammation, which is critical in managing chronic diseases.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Studies

Research conducted on various cancer cell lines (e.g., A549, HeLa, MCF-7) revealed that certain pyrrolidine derivatives exhibited IC50_{50} values in the low micromolar range, suggesting strong antiproliferative effects. For instance, one derivative showed an IC50_{50} of 3.82 µM against HeLa cells .

Table 2: Summary of Biological Activities

Activity TypeTarget/OrganismIC50_{50} Value
AntibacterialE. coli11 µM
AnticancerHeLa3.82 µM
Anti-inflammatoryVarious modelsNot specified

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Predicted Properties
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine 4-(2-Methoxyphenoxy)phenyl Sulfonyl, methoxyphenoxy ~375 (inferred) Moderate solubility in organic solvents
1-[(4-Methylphenyl)sulfonyl]pyrrolidine (19b) 4-Methylphenyl Sulfonyl, methyl ~225 (estimated) Higher volatility, lower steric hindrance
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}pyrrolidine 3-Trifluoromethylphenyl Sulfonyl, CF₃ 279.28 High density (1.392 g/cm³), electron-deficient
1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine 4-Aminophenylmethyl Sulfonyl, aminobenzyl ~295 (estimated) Enhanced solubility in polar solvents
Sch225336 (CB2-selective bis-sulfone) Bis-sulfone, methoxyphenyl Dual sulfonyl, methoxy ~600 (estimated) High receptor binding specificity
Key Observations:
  • Electronic Effects: The 2-methoxyphenoxy group in the target compound provides electron-donating character, contrasting with electron-withdrawing groups (e.g., CF₃ in or nitro in ). This difference impacts reactivity in synthesis and interactions with biological targets.
  • Solubility: Polar groups (e.g., amino in ) enhance aqueous solubility, whereas aromatic substituents (e.g., methoxyphenoxy) favor organic solvent compatibility.

Pharmacological Activity

  • The methoxyphenoxy group may influence selectivity for peripheral vs. central nervous system targets.
  • Sch225336 : Exhibits CB2 selectivity due to bis-sulfone and methoxy groups, highlighting the role of sulfonyl moieties in receptor binding .
  • 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}pyrrolidine : The CF₃ group enhances metabolic stability, a feature critical for drug candidates .

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